Structural Difference: Pyridone Ring Absence
Phenelfamycin A, along with unphenelfamycin and L-681,217, is structurally differentiated from canonical elfamycins like kirromycin, aurodox, and efrotomycin by the absence of a pyridone ring [1]. This chemical feature distinguishes a subset of the class and forms the basis for understanding their unique biological properties, proving that it is not simply a 'kirromycin analog' and should be treated as a distinct chemical entity.
| Evidence Dimension | Presence of a pyridone ring in the molecular structure |
|---|---|
| Target Compound Data | Absent |
| Comparator Or Baseline | Kirromycin, aurodox, efrotomycin: Present |
| Quantified Difference | Qualitative structural difference (present vs. absent) |
| Conditions | Structural analysis and chemical characterization. |
Why This Matters
This structural distinction is a primary determinant for selecting Phenelfamycin A over other elfamycins for SAR studies or when investigating non-pyridone-containing EF-Tu inhibitors.
- [1] Hall CC, Watkins JD, Georgopapadakou NH. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus. Antimicrob Agents Chemother. 1989 Mar;33(3):322-5. doi: 10.1128/AAC.33.3.322. View Source
